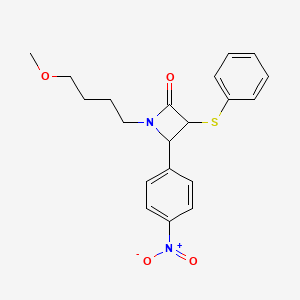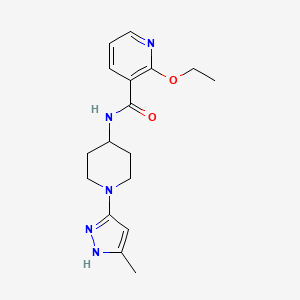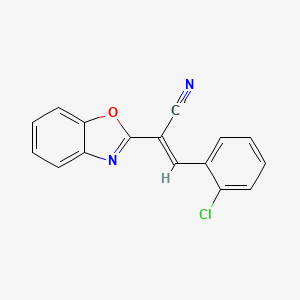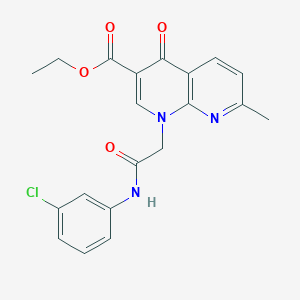
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one is primarily attributed to its ability to interact with specific target molecules in the body. It binds to the active site of enzymes and inhibits their activity, leading to a reduction in the production of harmful substances. It also interferes with the signaling pathways of cancer cells, leading to their death. Furthermore, it modulates the activity of neurotransmitters and ion channels, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects. It reduces the production of inflammatory cytokines, leading to its anti-inflammatory effects. It also inhibits the activity of COX-2, leading to its analgesic effects. Moreover, it induces apoptosis in cancer cells, leading to their death. It also inhibits the activity of bacterial and viral enzymes, leading to their inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It exhibits potent activity against a range of enzymes and cells, making it a promising lead compound for drug development. However, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one. One possible direction is to explore its potential as a lead compound for the development of novel drugs for the treatment of cancer, inflammation, and infectious diseases. Another direction is to investigate its mechanism of action in more detail to identify new targets for drug discovery. Moreover, it is important to evaluate its pharmacokinetic and pharmacodynamic properties to optimize its efficacy and safety for clinical use.
Métodos De Síntesis
The synthesis of 1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one involves the reaction of 4-nitrobenzaldehyde, 1-(4-methoxybutyl)piperazine, and phenylsulfanylacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product in good yield and purity.
Aplicaciones Científicas De Investigación
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one has been extensively studied for its potential applications in drug discovery and development. It exhibits potent inhibitory activity against a range of enzymes, including proteases, kinases, and phosphodiesterases. It also shows promising activity against cancer cells, bacteria, and viruses. Moreover, it has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Propiedades
IUPAC Name |
1-(4-methoxybutyl)-4-(4-nitrophenyl)-3-phenylsulfanylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-14-6-5-13-21-18(15-9-11-16(12-10-15)22(24)25)19(20(21)23)27-17-7-3-2-4-8-17/h2-4,7-12,18-19H,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINBQWSASDINCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1C(C(C1=O)SC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B2698647.png)
![6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2698651.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2698653.png)





![N-(3,4-dimethoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2698663.png)
![N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2698664.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2698666.png)
